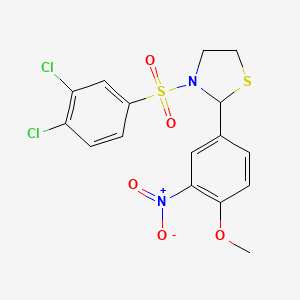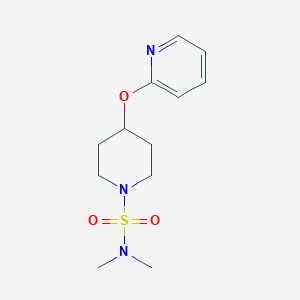
N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the process used to synthesize the compound. It includes the starting materials, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .作用机制
The mechanism of action of N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide involves its interaction with specific targets, leading to inhibition of their activity. For example, it has been shown to bind to the active site of carbonic anhydrase, a zinc-containing enzyme that catalyzes the conversion of carbon dioxide to bicarbonate. By inhibiting this enzyme, this compound can affect various physiological processes, such as acid-base balance and fluid secretion.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target it interacts with. For example, its inhibition of carbonic anhydrase can affect the pH of various body fluids, such as blood and cerebrospinal fluid. It can also affect the secretion of fluids in the eye and respiratory tract. Its inhibition of nicotinic acetylcholine receptors can affect synaptic transmission and muscle contraction.
实验室实验的优点和局限性
N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide has several advantages for lab experiments, such as its high potency and selectivity for specific targets. It can be used as a tool compound to study the role of these targets in physiological processes and diseases. However, its limitations include its potential toxicity and off-target effects, which need to be carefully evaluated and controlled.
未来方向
There are several future directions for research on N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide. One direction is to explore its potential applications in other fields, such as cancer research and drug discovery. Another direction is to develop more potent and selective derivatives of the compound, using structure-activity relationship studies and computational modeling. Furthermore, the physiological effects of the compound need to be studied in more detail, both in vitro and in vivo, to better understand its potential therapeutic applications.
合成方法
N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide can be synthesized using various methods, including the reaction of 4-(pyridin-2-yloxy)piperidine with N,N-dimethylsulfamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-(pyridin-2-yloxy)piperidine with N,N-dimethylsulfamide and sulfur trioxide in the presence of a solvent such as acetonitrile. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reagents.
科学研究应用
N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and neuroscience. It has been shown to have inhibitory effects on certain enzymes and receptors, such as carbonic anhydrase and nicotinic acetylcholine receptors. It has also been used as a tool compound to study the role of these targets in physiological processes and diseases.
安全和危害
属性
IUPAC Name |
N,N-dimethyl-4-pyridin-2-yloxypiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-14(2)19(16,17)15-9-6-11(7-10-15)18-12-5-3-4-8-13-12/h3-5,8,11H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAXFFREXHBQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
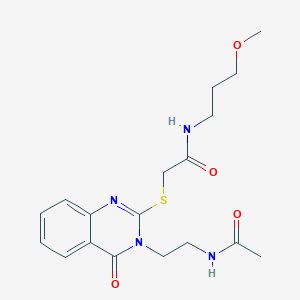
![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2853843.png)
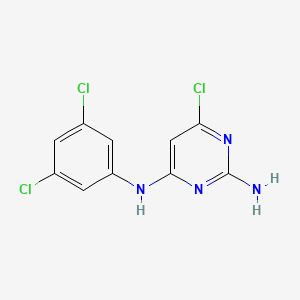
![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2853845.png)
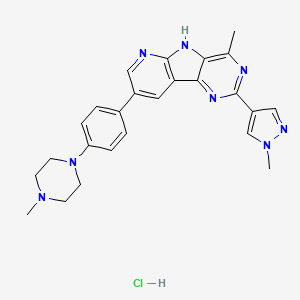
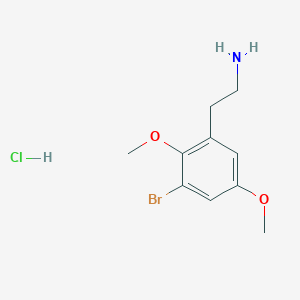
![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2853849.png)

![2-(8-chloro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2853852.png)
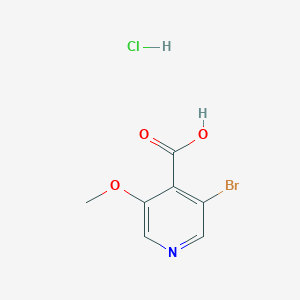
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((1,3,3-trimethylbicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2853858.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2853860.png)

